4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16N2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-naphthalen-1-yl-1-propylpyrazole |
InChI |
InChI=1S/C16H16N2/c1-2-10-18-12-14(11-17-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
OKJAHAHYMIUQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Historical Context and Evolution of Pyrazole and Naphthalene Scaffolds in Pharmaceutical Science
The significance of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole in modern research is best understood through the historical lens of its constituent parts: the pyrazole (B372694) and naphthalene (B1677914) scaffolds.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of study for over a century. researchgate.net Its journey into pharmaceutical science began with the discovery of the analgesic and antipyretic properties of antipyrine (B355649) in 1883. nih.gov This early success spurred further exploration, revealing that the pyrazole nucleus is a "privileged scaffold" – a molecular framework that can bind to a wide range of biological targets. nih.govmdpi.com Over the decades, this versatile core has been integrated into numerous approved drugs with diverse therapeutic applications, from the anti-inflammatory celecoxib (B62257) to the erectile dysfunction treatment sildenafil (B151) and various kinase inhibitors used in oncology like ibrutinib (B1684441) and ruxolitinib. nih.govnih.gov The metabolic stability of the pyrazole ring further enhances its appeal in drug design. nih.gov
Similarly, the naphthalene moiety, a bicyclic aromatic hydrocarbon, is a well-established pharmacophore. ekb.eg Its presence in a molecule can enhance lipophilicity, facilitating passage through biological membranes, and it can engage in π-π stacking interactions with biological targets. mdpi.com Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.eg Notable drugs containing a naphthalene core include the non-steroidal anti-inflammatory drug (NSAID) Naproxen and the beta-blocker Propranolol. ekb.eg
The strategic combination of these two historically significant scaffolds in a single molecule represents a logical progression in medicinal chemistry, aiming to synergize their beneficial properties.
Rationale for Focused Investigation of 4 Naphthalen 1 Yl 1 Propyl 1h Pyrazole Derivatives
The focused investigation of 4-(Naphthalen-1-yl)-1-propyl-1H-pyrazole and its derivatives is driven by the promising biological activities observed in related compounds that hybridize the pyrazole (B372694) and naphthalene (B1677914) cores. The rationale is multifaceted, primarily centering on the pursuit of novel anticancer agents.
Research into pyrazole-naphthalene analogs has revealed their potential as potent antitumor agents. mdpi.com For instance, certain analogs have demonstrated significant in vitro activity against cancer cell lines like MCF7 (breast cancer), showing greater potency than established drugs such as cisplatin (B142131). mdpi.com The mechanism of action for some of these compounds has been identified as the inhibition of tubulin polymerization, a critical process for cell division, making them promising antimitotic agents. mdpi.com
The specific structural features of this compound are key to its investigational appeal. The naphthalene group at the 4-position of the pyrazole ring and the propyl group at the N1 position create a unique three-dimensional structure that can be optimized for specific biological targets. The propyl group, in particular, can influence the molecule's solubility, metabolic stability, and binding affinity.
The hybridization of these two pharmacophores is a deliberate strategy to create novel chemical entities with potentially enhanced efficacy and novel mechanisms of action. The pyrazole core provides a stable and versatile platform, while the naphthalene moiety can be crucial for target engagement.
Below is a table summarizing the reported activities of related pyrazole-naphthalene analogs, which provides a strong rationale for the continued study of this chemical class.
| Compound Class | Biological Target/Activity | Reported Findings |
| Pyrazole-Naphthalene Analogs | Tubulin Polymerization Inhibition | Demonstrated excellent inhibition of tubulin polymerization (IC50 = 4.6 µM), superior to colchicine (B1669291) (IC50 = 6.7 µM). mdpi.com |
| Pyrazole-Naphthalene Analogs | Anticancer Activity (MCF7 cells) | Showed high potency with an IC50 value of 2.78 µM, which was five times more potent than the positive control, cisplatin (IC50 = 15.24 µM). mdpi.com |
| Fused Pyrazole Derivatives | EGFR and VEGFR-2 Inhibition | Certain derivatives displayed potent dual inhibition of EGFR (IC50 = 0.09 µM) and VEGFR-2 (IC50 = 0.23 µM), key targets in cancer therapy. mdpi.com |
This table is interactive. You can sort the data by clicking on the column headers.
Future Research Directions and Therapeutic Potential of 4 Naphthalen 1 Yl 1 Propyl 1h Pyrazole
Rational Design of Novel Pyrazole-Naphthalene Analogues
The rational design of new analogues of 4-(naphthalen-1-yl)-1-propyl-1H-pyrazole is a critical step in harnessing its full therapeutic potential. By systematically modifying its chemical structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. Key strategies in this endeavor include molecular hybridization, bioisosteric replacement, and detailed structure-activity relationship (SAR) studies.
Molecular Hybridization: This approach involves combining the pyrazole-naphthalene core with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel biological activities. For instance, incorporating moieties known to interact with specific biological targets could lead to compounds with enhanced efficacy for a particular disease. The goal is to develop a single molecule that can modulate multiple targets, which can be particularly advantageous in treating complex diseases like cancer. nih.govekb.eg
Bioisosteric Replacement: This strategy focuses on substituting specific atoms or functional groups within the this compound structure with others that have similar physical or chemical properties. Such modifications can lead to improved potency, selectivity, and metabolic stability. For example, replacing the propyl group with other alkyl chains or cyclic structures could influence the compound's lipophilicity and binding affinity to target proteins. Similarly, modifications to the naphthalene (B1677914) ring, such as the introduction of substituents, could fine-tune its electronic and steric properties to optimize interactions with biological targets. researchgate.netresearchgate.net
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the relationship between the chemical structure of pyrazole-naphthalene analogues and their biological activity is fundamental. By synthesizing a library of related compounds with variations at different positions of the pyrazole (B372694) and naphthalene rings, as well as the propyl linker, researchers can identify key structural features responsible for the desired therapeutic effects. This data-driven approach allows for the refinement of the molecular design to maximize efficacy and minimize off-target effects. nih.govgalchimia.com
| Design Strategy | Description | Potential Outcome |
| Molecular Hybridization | Combining the core scaffold with other pharmacophores. | Synergistic or novel biological activities. |
| Bioisosteric Replacement | Substituting atoms or groups with similar properties. | Improved potency, selectivity, and metabolic stability. |
| Structure-Activity Relationship (SAR) | Systematic modification to understand the impact on activity. | Identification of key structural features for efficacy. |
Exploration of Emerging Therapeutic Indications
The inherent biological activities of the pyrazole and naphthalene ring systems suggest that this compound and its analogues could be explored for a variety of therapeutic applications beyond the traditionally recognized areas.
Anticancer Activity: Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and tubulin polymerization. researchgate.netnih.gov The naphthalene moiety is also a component of several compounds with cytotoxic effects against cancer cell lines. The combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in oncology. Future research could focus on its efficacy against specific cancer types and its mechanism of action.
Anti-inflammatory Effects: Many pyrazole-containing compounds exhibit potent anti-inflammatory properties. The development of novel pyrazole-naphthalene hybrids could lead to new therapeutic options for inflammatory conditions, potentially with improved efficacy and safety profiles compared to existing treatments. researchgate.net
Neuroprotective Potential: There is growing interest in the application of pyrazole derivatives for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ekb.egacs.org Research into pyrazole-naphthalene analogues could uncover compounds with the ability to protect neurons from damage and slow the progression of these debilitating conditions.
Cardioprotective Effects: Recent studies have highlighted the potential of certain pyrazole derivatives to protect the heart from injury. nih.govresearchgate.netresearchgate.netbenthamdirect.com This opens up a new avenue for the therapeutic application of this compound and its analogues in the context of cardiovascular diseases.
Antiviral and Antiparasitic Applications: The broad biological activity of pyrazole compounds also extends to antiviral and antiparasitic effects. mdpi.comnih.gov Exploring the potential of pyrazole-naphthalene hybrids in these areas could lead to the discovery of novel treatments for infectious diseases.
Integration of Advanced In Silico and Experimental Methodologies for Lead Optimization
The process of optimizing a lead compound like this compound can be significantly accelerated and refined through the integration of advanced computational and experimental techniques.
In Silico Approaches:
Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a specific target protein. It can be used to understand the binding mode of this compound analogues and to guide the design of new derivatives with improved affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of newly designed analogues before they are synthesized, saving time and resources. researchgate.net
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. The resulting pharmacophore model can be used to screen virtual libraries for new potential lead compounds or to guide the design of more potent analogues. nih.govresearchgate.net
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. This can be used to quickly identify the most promising analogues from a synthesized library.
Cell-based Assays: These experiments are crucial for evaluating the biological effects of the compounds in a cellular context. They can provide information on cytotoxicity, mechanism of action, and potential off-target effects.
In Vivo Models: Promising candidates identified through in vitro and cell-based assays can then be evaluated in animal models of disease to assess their efficacy, pharmacokinetics, and safety in a living organism.
| Methodology | Application in Lead Optimization |
| In Silico | |
| Molecular Docking | Predicts binding modes to guide rational design. |
| QSAR | Predicts the activity of new analogues. |
| Pharmacophore Mapping | Identifies key features for biological activity. |
| Experimental | |
| High-Throughput Screening | Rapidly screens large compound libraries. |
| Cell-based Assays | Evaluates biological effects in a cellular context. |
| In Vivo Models | Assesses efficacy and safety in living organisms. |
Sustainable and Scalable Synthetic Development for Preclinical Supply
For any promising therapeutic candidate, the development of a sustainable and scalable synthetic route is essential for producing the quantities required for preclinical and, eventually, clinical studies. This involves adhering to the principles of green chemistry to minimize environmental impact and ensure economic viability.
Green Chemistry Approaches: The synthesis of this compound and its analogues should prioritize the use of environmentally benign solvents, reagents, and catalysts. nih.govbenthamdirect.com Strategies such as microwave-assisted and ultrasound-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net The use of recyclable catalysts and solvent-free reaction conditions are also key aspects of a green synthetic approach. nih.govresearchgate.net
Process Optimization: To ensure scalability, the synthetic process must be thoroughly optimized. This includes identifying the most efficient reaction conditions, minimizing the number of synthetic steps, and developing robust purification methods. Flow chemistry is an emerging technology that can offer significant advantages for the scalable synthesis of pharmaceutical compounds, providing better control over reaction parameters and enabling continuous production. galchimia.com
Q & A
Q. Basic
- Recrystallization from ethanol or methanol is effective for removing polar impurities .
- For non-polar byproducts, use column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validate purity via melting point analysis and ¹H/¹³C NMR (e.g., characteristic naphthalene proton shifts at δ 7.4–8.2 ppm) .
How can computational chemistry elucidate the reaction mechanism of its synthesis?
Q. Advanced
- Perform DFT calculations to model the deprotection pathway, focusing on oxygen’s role in stabilizing transition states during tBuOK-mediated reactions .
- Simulate condensation energetics between pyrazole-carboxaldehydes and naphthalen-1-yl ketones to identify rate-limiting steps .
- Compare computed activation energies with experimental kinetic data to refine mechanistic hypotheses .
What crystallographic challenges arise in characterizing this compound, and how are they addressed?
Q. Advanced
- Non-merohedral twinning (observed in related pyrazole-naphthalene hybrids) complicates structure refinement. Use twin-law matrices and high-resolution data (e.g., synchrotron sources) to resolve overlapping reflections .
- Validate torsional angles (e.g., ~46° twist between pyrazole and naphthalene rings) via Hirshfeld surface analysis to confirm steric effects .
How does the compound’s electronic structure influence its reactivity in heterocyclic derivatization?
Advanced
The naphthalen-1-yl group enhances π-stacking and electron delocalization, enabling reactions like:
- Suzuki-Miyaura coupling at the pyrazole C4 position for aryl functionalization .
- Cyclocondensation with naphthols to form naphtho-oxazine derivatives under ZnCl₂ catalysis .
- Use Hammett parameters to predict substituent effects on electrophilic substitution at the pyrazole ring .
What analytical techniques are critical for confirming structural integrity?
Q. Basic
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.34–1.48 Å) and confirms E/Z configurations in conjugated systems .
- FTIR : Identify C=N stretches (~1600 cm⁻¹) and naphthalene C–H out-of-plane bends (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
How can solvent effects modulate the compound’s stability during storage?
Q. Advanced
- Avoid protic solvents (e.g., water, ethanol) for long-term storage due to potential hydrolysis of the propyl group.
- Use methylene chloride or DMF under inert atmospheres to prevent oxidation of the naphthalene moiety .
- Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
What strategies optimize regioselectivity in pyrazole functionalization?
Q. Advanced
- Direct C–H arylation : Use Pd(OAc)₂/XPhos catalysts to selectively functionalize the β-position of pyrazole .
- Protecting group strategies : Temporarily block the naphthalen-1-yl group with tert-butyloxycarbonyl (Boc) to direct reactions to the pyrazole ring .
- Computational mapping : Identify electron-deficient regions via electrostatic potential surfaces to predict electrophilic attack sites .
How is this compound utilized in designing heterocyclic systems like naphtho-oxazines?
Advanced
It serves as a precursor in multicomponent reactions (e.g., with naphthalen-2-ol and amides) under solvent-free ZnCl₂ catalysis. The pyrazole’s carboxaldehyde group facilitates Schiff base formation , followed by cyclization to yield naphtho[1,2-e][1,3]oxazines . Optimize yields by tuning stoichiometry (2:1 aldehyde:naphthol ratio) and reaction time (6–12 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
